3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione
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Overview
Description
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is an organic compound characterized by the presence of a bromobenzyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione typically involves the bromination of benzyl compounds followed by cyclization reactions. One common method includes the bromination of p-bromotoluene to form 4-bromobenzyl bromide, which is then reacted with 5,5-dimethylhydantoin under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination using N-bromosuccinimide and other reagents under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromobenzyl groups.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl bromide
- Benzyl bromide
- 4-Fluorobenzyl bromide
- 4-Iodobenzyl bromide
- 4-Nitrobenzyl bromide
- 4-Methylbenzyl bromide
- 2-Bromobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 4-Chlorobenzyl bromide
- 3-Methoxybenzyl bromide
- 3-Bromobenzyl bromide
- 4-tert-Butylbenzyl bromide
Uniqueness
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical properties and reactivity compared to other benzyl bromides
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUXRJPDLVDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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